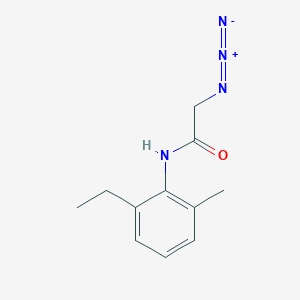
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid
概要
説明
The compound “(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid” is likely an amino acid derivative. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It is used to protect the amino group during peptide bond formation, preventing unwanted side reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, Boc-protected amino acids are typically synthesized by reacting the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base .Molecular Structure Analysis
The molecular structure of this compound would include a cyclobutyl group attached to the alpha carbon of an amino acid derivative. The amino group of the amino acid is protected by the Boc group .Chemical Reactions Analysis
In peptide synthesis, the Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the Boc group and the cyclobutyl group. The Boc group is non-polar and could increase the compound’s solubility in organic solvents .科学的研究の応用
Enantioselective Synthesis
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid and its derivatives have significant applications in the enantioselective synthesis of various compounds. For example, the enantioselective synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid demonstrates the potential of these compounds in developing chiral molecules, which are crucial in pharmaceutical and chemical industries. This synthesis is notable for its practicality and scalability, which are essential for industrial applications (Alonso et al., 2005).
Synthesis of Pharmacophores
These compounds also play a role in the synthesis of functionalized amino acid derivatives, which are explored as new pharmacophores for designing anticancer agents. A study synthesizing a series of these derivatives demonstrated their in vitro cytotoxicity against human cancer cell lines, indicating their potential in cancer treatment research (Kumar et al., 2009).
Heterogeneous Catalysis
In the context of heterogeneous catalysis, the tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst is another application. This process is efficient and environmentally benign, highlighting the role of this compound derivatives in green chemistry. The study emphasizes the importance of such compounds in developing more sustainable chemical processes (Heydari et al., 2007).
作用機序
Target of action
The primary target of the Boc group is the amine group in amino acids and peptides. The Boc group protects these amine groups during the chemical reactions involved in peptide synthesis .
Mode of action
The Boc group is introduced to the amine group of an amino acid or peptide through a reaction with di-tert-butyl dicarbonate (Boc2O). This reaction results in the formation of a carbamate, which protects the amine group from reacting with other substances .
Biochemical pathways
The introduction and removal of the Boc group are key steps in the synthesis of peptides. The Boc group can be removed under acidic conditions, allowing the previously protected amine group to participate in subsequent reactions .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by the presence of a Boc group. The Boc group can improve the solubility of a compound, which can affect its absorption, distribution, metabolism, and excretion .
Result of action
The primary result of the action of the Boc group is the protection of amine groups during peptide synthesis. This allows for the successful synthesis of peptides without unwanted side reactions .
Action environment
The action of the Boc group is influenced by the pH of the environment. The Boc group is stable under basic and neutral conditions, but can be removed under acidic conditions .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
(S)-2-((tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins, facilitating the formation of peptide bonds. One of the key enzymes it interacts with is peptidyl transferase, which catalyzes the formation of peptide bonds between amino acids during protein synthesis. The tert-butoxycarbonyl group in this compound provides steric hindrance, protecting the amino group from unwanted side reactions and ensuring the specificity of the peptide synthesis process .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect gene expression by acting as a substrate for enzymes involved in histone modification, thereby influencing chromatin structure and gene transcription .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to specific enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of proteases, enzymes that break down proteins, by binding to their active sites and preventing substrate access. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as protein synthesis and cell proliferation. At high doses, it can exhibit toxic effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction of this compound with cofactors such as NADH and FADH2 is crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity, with higher concentrations observed in regions with active protein synthesis .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The presence of targeting signals, such as nuclear localization signals or mitochondrial targeting sequences, can guide this compound to its site of action within the cell.
特性
IUPAC Name |
(2S)-3-cyclobutyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9(10(14)15)7-8-5-4-6-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKVEJHPQAZLCY-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30722061 | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-60-7 | |
| Record name | (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-cyclobutyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30722061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


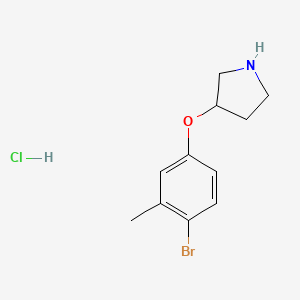
![4-[(4-Bromo-3-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525632.png)
![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1525633.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
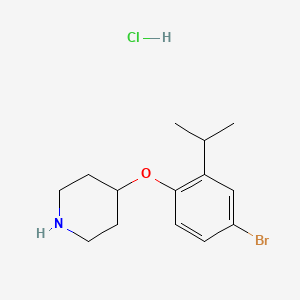
![2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1525639.png)
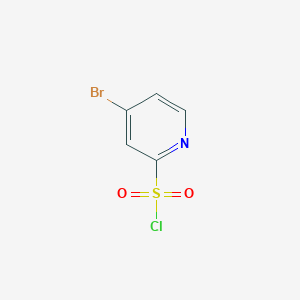

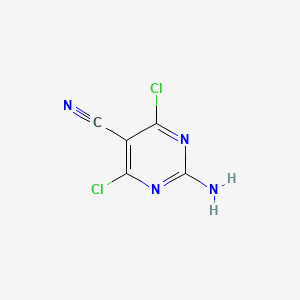
methanone](/img/structure/B1525646.png)

